An In-depth Technical Guide to the Basic Properties of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, particularly dichlorophenyl amine derivatives and other monoamine reuptake inhibitors, to present a predictive and inferential analysis. The content herein is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature, potential synthesis, predicted pharmacological profile, and essential analytical and safety considerations. This document is structured to facilitate further investigation and hypothesis-driven research into this compound of interest.
Introduction and Molecular Overview
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a tertiary amine hydrochloride salt. The core structure consists of a pentan-3-amine scaffold with a 3,4-dichlorophenyl group attached to the tertiary carbon. The presence of the dichlorophenyl moiety is a common feature in various centrally acting compounds, often conferring affinity for monoamine transporters.[1][2] The hydrochloride salt form is utilized to enhance the compound's solubility and stability for research and potential pharmaceutical applications.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |
| CAS Number | 1258650-33-7 | |
| Molecular Formula | C₁₁H₁₆Cl₃N | [3] |
| Molecular Weight | 268.61 g/mol | [4] |
Physicochemical and Basic Properties
The basicity of amines is a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom.[5][6][7] In 3-(3,4-Dichlorophenyl)pentan-3-amine, the nitrogen atom is part of a tertiary amine, which, in the gas phase, is typically more basic than primary or secondary amines due to the electron-donating effect of the alkyl groups.[5] However, in aqueous solution, steric hindrance and solvation effects can influence this trend.[5] The hydrochloride salt form indicates that the amine is protonated, forming a water-soluble salt.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Physical Form | Solid, likely a crystalline powder | Typical for hydrochloride salts of small molecules.[4] |
| Solubility | Soluble in water and polar protic solvents | Amine hydrochlorides are generally water-soluble. |
| pKa (of the conjugate acid) | 9-11 | Typical range for tertiary amine hydrochlorides. |
| Melting Point | Expected to be relatively high | Ionic nature of the hydrochloride salt. |
| Stability | Stable under normal laboratory conditions. Hygroscopic. | General property of amine salts.[8] |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential synthetic approach could involve the reaction of 3-pentanone with 1,2-dichlorobenzene via a Friedel-Crafts acylation or a related reaction to form an intermediate ketone. This ketone could then undergo reductive amination. A more direct, multi-component approach could also be envisioned.
Diagram 1: Postulated Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine
Caption: Postulated synthetic routes to the target compound.
Analytical Characterization Workflow
The characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride would involve a suite of analytical techniques to confirm its identity, purity, and structure.[14][15][16]
Diagram 2: Analytical Workflow for Characterization
Caption: A typical analytical workflow for compound characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable for the separation of phenylalkylamines.[17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., ~220-230 nm) would be appropriate.
-
Sample Preparation: The hydrochloride salt is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention time and peak purity are determined to assess the sample's purity.
Predicted Pharmacological Profile
The 3,4-dichlorophenyl moiety is present in several compounds that act as monoamine reuptake inhibitors, which block the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1][2][18] Therefore, it is plausible that 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride may exhibit similar activity.
Postulated Mechanism of Action
It is hypothesized that 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride acts as a monoamine reuptake inhibitor. The specific selectivity for DAT, NET, and SERT would need to be determined experimentally. The tertiary amine structure is common among many centrally active compounds.
Diagram 3: Postulated Mechanism of Action
Caption: Inhibition of monoamine reuptake at the synapse.
In Vitro Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay [3]
-
Cell Lines: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligand: Utilize a radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT).
-
Assay Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride.
-
Add the respective radiolabeled substrate and incubate for a defined period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition Assay [8][19][20][21][22][23]
Given the amine structure, it is also prudent to assess for any inhibitory activity against monoamine oxidase A (MAO-A) and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A common substrate like kynuramine can be used, which is metabolized to a fluorescent product.
-
Assay Procedure:
-
In a 96-well plate, combine the MAO enzyme, a buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
After incubation, measure the fluorescence of the product.
-
-
Data Analysis: Calculate the IC₅₀ values to determine the potency and selectivity of MAO inhibition.
In Vivo Experimental Protocols
Mouse Locomotor Activity Assay [4][24][25][26][27]
If the compound shows significant monoamine reuptake inhibition, particularly at the DAT, it is likely to have psychostimulant effects.
-
Animals: Use adult male mice (e.g., C57BL/6 strain).
-
Apparatus: Utilize open-field activity chambers equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the testing room and the activity chambers.
-
Administer 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group using appropriate statistical tests.
Safety and Handling
As with any research chemical with an unknown toxicological profile, 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride should be handled with care.
Table 3: General Safety Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. |
| Storage | Store in a tightly sealed container in a cool, dry place. Protect from moisture as it is likely hygroscopic.[8] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Hazard Statements (Predicted based on similar compounds): [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a molecule of interest for researchers in medicinal chemistry and pharmacology due to its structural features that suggest potential activity as a monoamine reuptake inhibitor. This guide has provided a comprehensive, albeit inferential, overview of its basic properties, potential synthesis, and methods for its analytical and pharmacological characterization. The experimental protocols and workflows outlined herein offer a roadmap for future investigations to elucidate the precise properties and biological activity of this compound. It is imperative that all research is conducted with the appropriate safety precautions.
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